4'-Cyano[1,1'-biphenyl]-4-yl acetate
Description
Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry
Biphenyl derivatives are of paramount importance in modern organic chemistry due to their versatile applications. nih.gov They form the core of many liquid crystals, which are fundamental to display technologies. nih.gov The specific arrangement of the two phenyl rings, and the substituents attached to them, can be fine-tuned to achieve the desired mesomorphic properties. arabjchem.org
Beyond materials science, the biphenyl scaffold is a common feature in many pharmaceutical compounds and agrochemicals. nih.govarabjchem.org Its rigid nature can provide a well-defined orientation for functional groups to interact with biological targets. Furthermore, the biphenyl core is a key component in the synthesis of various organic materials, including polymers and dyes. ontosight.aitaylorandfrancis.com The development of efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions, has made a wide variety of substituted biphenyls readily accessible for research and industrial applications. prepchem.com
Specific Academic Relevance of 4'-Cyano[1,1'-biphenyl]-4-yl Acetate (B1210297) in Synthetic Pathways
4'-Cyano[1,1'-biphenyl]-4-yl acetate is a notable biphenyl derivative that serves as a valuable intermediate in organic synthesis. Its structure incorporates a cyano group and an acetate group on opposite ends of the biphenyl core, providing two distinct points for chemical modification.
This compound is often utilized as a precursor for the synthesis of other functional materials. For instance, the acetate group can be hydrolyzed to a hydroxyl group, yielding 4'-hydroxy-[1,1']-biphenyl-4-carbonitrile. This resulting cyanobiphenyl alcohol is a key building block for more complex liquid crystal molecules and other specialized organic compounds. ivanovo.ac.rufigshare.comresearchgate.net The presence of both the cyano and hydroxyl functionalities allows for further reactions, such as esterification, to introduce different molecular side chains, thereby tuning the material's properties. nih.gov
The synthetic utility of this compound and its derivatives is also explored in the context of medicinal chemistry. The cyanobiphenyl moiety is a recognized pharmacophore, and its derivatives are investigated for various therapeutic applications. nih.gov For example, related cyanobiphenyl structures are key intermediates in the synthesis of certain antihypertensive drugs. google.comasianpubs.org The ability to chemically manipulate both the cyano and acetate ends of the molecule makes it a versatile platform for creating libraries of compounds for drug discovery.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| Chemical Formula | C15H11NO2 |
| Molecular Weight | 237.25 g/mol |
| CAS Number | 127783-75-9 |
| MDL Number | MFCD01814879 |
Overview of Key Research Domains Investigated for Related Compounds
The research landscape for compounds related to this compound, particularly cyanobiphenyls, is broad and dynamic. The primary area of investigation has historically been, and continues to be, the field of liquid crystals. The unique dielectric anisotropy imparted by the cyano group makes these compounds ideal for use in liquid crystal displays (LCDs). ontosight.ai
In recent years, the application of cyanobiphenyl derivatives has expanded into other areas of materials science. They are being explored for their potential use in the development of anisotropic nanomaterials, where their ability to self-assemble can be harnessed to create ordered structures at the nanoscale. ivanovo.ac.ruresearchgate.net These materials have potential applications in photonics and electronics.
Furthermore, the cyanobiphenyl scaffold is a subject of interest in medicinal chemistry. As mentioned, it serves as a crucial intermediate for the synthesis of sartan-based antihypertensive drugs. asianpubs.org Researchers are also investigating cyanobiphenyl-substituted derivatives as potential biological inhibitors for conditions such as Alzheimer's disease, as well as for their antibacterial and antimalarial properties. nih.gov The structural rigidity and potential for specific interactions with biological macromolecules make this class of compounds a promising area for further therapeutic development.
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-11(17)18-15-8-6-14(7-9-15)13-4-2-12(10-16)3-5-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEJAIUPVHSEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyano 1,1 Biphenyl 4 Yl Acetate and Its Precursors
Strategies for the Formation of the Biphenyl (B1667301) Core
The creation of the C-C bond linking the two phenyl rings is the critical step in synthesizing the biphenyl backbone. Over the years, numerous methodologies have been developed, ranging from classic metal-catalyzed reactions to modern photochemical approaches. The most prominent and widely utilized of these are palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Construction
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely adopted methods for the synthesis of unsymmetrical biaryls. researchgate.netrsc.org These reactions involve the coupling of an organometallic reagent with an organic halide or triflate, mediated by a palladium catalyst. organic-chemistry.org The general catalytic cycle for these processes typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. slideshare.netkochi-tech.ac.jp
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.com The reaction couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. youtube.commdpi.com For the synthesis of the 4'-cyanobiphenyl core, this typically involves reacting a derivative of 4-cyanophenylboronic acid with a 4-substituted halobenzene (or vice versa) in the presence of a palladium catalyst and a base. researchgate.netrsc.org The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents. kochi-tech.ac.jporganic-chemistry.org
A typical synthetic route to a precursor of the target molecule could involve the coupling of 4-cyanophenylboronic acid with 4-bromoacetanilide, followed by hydrolysis of the acetamide (B32628) to an amine, which can then be converted to the required hydroxyl group.
Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Biphenyl Synthesis
| Coupling Partners | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Halide + Arylboronic Acid | Pd(dba)₂ / DPDB | K₃PO₄ | Toluene | 65-98% | nih.gov |
| 2-Bromobenzonitrile + p-Tolylboronic Acid | Pd/C | Basic WES | Water Extract of Suaeda salsa (WES) | High | researchgate.net |
| 4-Bromobenzoyl chloride + Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene | - | mdpi.com |
This table is interactive and allows for sorting and filtering of data.
The yields of Suzuki coupling reactions are generally superior to older methods like the Ullmann reaction, especially for sterically hindered derivatives. nih.gov
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful method for the arylation or vinylation of olefins by coupling them with an aryl or vinyl halide (or triflate). mdpi.comwikipedia.org While it is a premier tool for creating substituted alkenes, its direct application for constructing a biaryl system like 4'-cyanobiphenyl is less common than other cross-coupling methods. wikipedia.orgorganic-chemistry.org
The reaction typically involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the olefin and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.org To form a biphenyl core directly via a Heck-type reaction, one would need to perform a C-H arylation of an arene, which is a challenging transformation that often requires specific directing groups or highly reactive coupling partners. However, the Heck reaction can be used on substrates that already contain a biaryl moiety to further functionalize them. acs.org Given its primary utility in olefin functionalization, the Heck reaction is generally not the method of choice for the primary construction of the biphenyl core of 4'-Cyano[1,1'-biphenyl]-4-yl acetate (B1210297). nih.gov
Kumada Coupling: First reported in 1972, the Kumada-Tamao-Corriu coupling was the pioneering palladium- or nickel-catalyzed cross-coupling reaction. slideshare.netorganic-chemistry.org It utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organic halide. organic-chemistry.org For the synthesis of a 4'-cyanobiphenyl precursor, this could involve the reaction of 4-cyanophenylmagnesium bromide with a 4-alkoxy-1-halobenzene. A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of organomagnesium compounds limits the reaction's tolerance for sensitive functional groups, such as esters and nitriles, which can be a significant drawback. organic-chemistry.orgresearchgate.net
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or triflate. lnigchrm.inwikipedia.org This method is known for its mild reaction conditions and its tolerance of a wide array of functional groups, as organostannanes are generally unreactive towards ketones, esters, and nitriles. organic-chemistry.org The synthesis of the target biphenyl core could be achieved by coupling tributyl(4-cyanophenyl)stannane with a suitable 4-substituted aryl halide. Despite its versatility, the primary limitation of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product. organic-chemistry.orglnigchrm.in
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Method | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Low toxicity, stable reagents, high functional group tolerance | Boronic acids can be sensitive to dehydration |
| Kumada | Organomagnesium (e.g., R-MgX) | High reactivity, readily available reagents | Low functional group tolerance, sensitive to air/moisture |
| Stille | Organotin (e.g., R-SnBu₃) | Excellent functional group tolerance, mild conditions | High toxicity of tin compounds, purification challenges |
This table is interactive and allows for sorting and filtering of data.
Ullmann Condensation Methodologies
The Ullmann reaction, or Ullmann condensation, is a classic method for biaryl synthesis that involves the copper-catalyzed coupling of two aryl halide molecules. byjus.com Traditionally, the reaction requires harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper powder or copper salts. byjus.comwikipedia.org The reaction is particularly useful for synthesizing symmetrical biphenyls.
For unsymmetrical biphenyls, a modified procedure is used where one aryl halide is used in excess. However, this often leads to a mixture of products, including two symmetrical homocoupled products and the desired unsymmetrical product, which can result in low yields of the target compound. nih.gov While modern improvements have introduced soluble copper catalysts and milder conditions, the Ullmann reaction often provides lower yields compared to palladium-catalyzed methods like the Suzuki coupling, particularly for complex or sterically hindered molecules. nih.govwikipedia.org
Photochemical Aryl-Aryl Coupling Approaches
In recent years, photochemical methods have emerged as a sustainable and catalyst-free alternative for the formation of aryl-aryl bonds. researchgate.net These reactions circumvent the need for heavy metal catalysts and often proceed under mild conditions. researchgate.net One approach involves the use of soluble and safe aryl diazonium trifluoroacetates. researchgate.netresearchgate.net Upon irradiation with UV-A light, these compounds generate a highly reactive aryl radical, which can then undergo a direct C-H arylation with another aromatic ring to form the biphenyl product. researchgate.netresearchgate.net
Another innovative metal-free photochemical method, termed "photosplicing," tethers two aryl moieties via a temporary linker. nih.gov Irradiation with UV light induces a rearrangement that forms the biaryl bond while extruding the linker group. nih.gov These photochemical strategies represent a significant step towards greener and more environmentally benign synthetic routes for biphenyl compounds. researchgate.netnih.gov
Introduction and Functionalization of the Cyano Moiety
The cyano group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and other functionalities. Its introduction onto the biphenyl framework is a critical step in the synthesis of the target molecule.
Direct cyanation involves the introduction of a cyano group onto a pre-existing biphenyl structure. This can be achieved through several methods, including classical reactions like the Sandmeyer and Rosenmund-von Braun reactions, as well as modern C-H functionalization approaches.
The Sandmeyer reaction provides a pathway to synthesize aryl nitriles from aryl diazonium salts. wikipedia.org This method involves the diazotization of an amino group on the biphenyl ring, followed by treatment with a copper(I) cyanide salt. wikipedia.orgorganic-chemistry.org For the synthesis of a 4'-cyanobiphenyl precursor, this would typically start from a 4-aminobiphenyl (B23562) derivative. The reaction is a well-established radical-nucleophilic aromatic substitution. wikipedia.org
| Starting Material | Reagents | Key Features |
| Aryl amine | 1. NaNO₂, aq. acid (e.g., HCl) 2. CuCN | Versatile for various aryl amines. wikipedia.org |
| Aryl diazonium salt | CuCN | Copper(I) is used as a catalyst or reagent. wikipedia.org |
The Rosenmund-von Braun reaction is another classical method that synthesizes aryl nitriles from aryl halides by reaction with copper(I) cyanide, often at elevated temperatures in a polar, high-boiling solvent like DMF or pyridine (B92270). wikipedia.orgorganic-chemistry.org This reaction can be promoted by additives such as L-proline, which may allow for lower reaction temperatures. thieme-connect.deresearchgate.net
| Substrate | Cyanide Source | Catalyst/Promoter | Solvent | Temperature |
| Aryl halide | CuCN | None (classical) | DMF, Pyridine, etc. | High (up to 200°C) organic-chemistry.org |
| Aryl bromide | CuCN | L-proline | Various organic solvents | Lower (80-120°C) thieme-connect.de |
More contemporary methods focus on the direct C-H cyanation of arenes. A photoredox-catalyzed system using an acridinium (B8443388) photooxidant has been developed for the direct C-H functionalization of aromatic compounds to yield nitriles. nih.gov In the case of biphenyl, this reaction demonstrates a preference for substitution at the para-position, yielding the desired 4-cyanobiphenyl (B145940) derivative in good yield. nih.gov This approach avoids the need for pre-functionalized starting materials like aryl halides or amines. nih.gov
While hydroxylamine (B1172632) hydrochloride is commonly used to convert aldehydes into nitriles, its reaction with a pre-existing cyano group typically leads to the formation of an amidoxime. ajgreenchem.comorgchemres.org This transformation involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. Amidoximes are functional groups of interest in medicinal chemistry and materials science. The reaction conditions for the formation of nitriles from aldehydes using hydroxylamine hydrochloride often involve heating in a suitable solvent. rsc.org
The cyano group can be readily reduced to a primary amine (aminomethyl group). This transformation is a fundamental reaction in organic synthesis. Common laboratory-scale reducing agents for this conversion include lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), and diborane. Catalytic hydrogenation is also a widely used and economical method, employing catalysts such as Raney nickel, palladium black, or platinum dioxide under a hydrogen atmosphere. The choice of catalyst is crucial for selectively producing the primary amine and avoiding the formation of secondary and tertiary amines as byproducts.
The nitrile functionality can be converted to a carboxylic acid through hydrolysis. This reaction can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of a protonated amide intermediate. In base-catalyzed hydrolysis, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide. This process initially forms a carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. For instance, hydrolysis of a 4-cyanobiphenyl derivative would yield the corresponding biphenyl-4-carboxylic acid. nih.gov
Esterification Strategies for the Acetate Moiety
The final step in the synthesis of 4'-Cyano[1,1'-biphenyl]-4-yl acetate is the esterification of a 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile precursor.
The acetylation of a hydroxyl group is a standard esterification reaction. For the synthesis of this compound, the precursor 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile is treated with an acetylating agent. nih.gov Common and effective acetylating agents include acetic anhydride (B1165640) and acetyl chloride.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid, respectively). nih.gov 4-Dimethylaminopyridine (B28879) (DMAP) is often used as a more potent catalyst for acylations. nih.gov The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) or pyridine at or below room temperature. nih.govnih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov Following the reaction, a standard aqueous workup is employed to remove excess reagents and byproducts, followed by purification of the final product, often by column chromatography or recrystallization. nih.govnih.gov
| Hydroxy Precursor | Acetylating Agent | Base/Catalyst | Solvent |
| 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile | Acetic Anhydride | Pyridine, DMAP (cat.) | Pyridine or CH₂Cl₂ |
| 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile | Acetyl Chloride | Pyridine or Et₃N | CH₂Cl₂ |
DCC/DMAP Mediated Esterification Protocols
One of the most effective and widely used methods for ester synthesis under mild conditions is the Steglich esterification. wikipedia.org This protocol utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid (acetic acid) and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester formation with the alcohol (4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile). wikipedia.orgorganic-chemistry.org
The reaction is typically performed at room temperature in a polar aprotic solvent. wikipedia.org The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form an acyl pyridinium (B92312) species. rsc.org This "active ester" is not prone to the side reactions that can affect the O-acylisourea and reacts readily with the alcohol to yield the desired ester and the insoluble dicyclohexylurea (DCU) byproduct. organic-chemistry.orgrsc.org The mildness of this method allows for the esterification of sensitive and sterically demanding substrates, often resulting in high yields. wikipedia.orgorganic-chemistry.org A related procedure has been documented for the synthesis of a similar compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, from 4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile using DCC and a DMAP analogue in dry dichloromethane. nih.gov
Table 1: Typical Reaction Parameters for DCC/DMAP Mediated Esterification
| Parameter | Description |
|---|---|
| Alcohol | 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile |
| Carboxylic Acid | Acetic Acid |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |
| Temperature | 0°C to Room Temperature |
| Byproduct | Dicyclohexylurea (DCU) |
Transesterification Reactions
Transesterification is an alternative equilibrium-based process for synthesizing esters. This method involves the reaction of an alcohol with a source ester in the presence of a catalyst. For the synthesis of this compound, this would entail reacting 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with an acetate ester, such as ethyl acetate or vinyl acetate.
A diverse array of catalysts can be employed to promote transesterification, including both metal-based and metal-free options. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to the specific substrates. For instance, refluxing the alcohol in ethyl acetate in the presence of a zinc-cluster catalyst is an effective method. organic-chemistry.org Other catalysts, such as N-heterocyclic carbenes (NHCs), potassium phosphate (B84403) (K₂HPO₄), and iodine, have also been shown to efficiently catalyze transesterification under mild conditions, tolerating various functional groups. organic-chemistry.org The use of enol esters like vinyl acetate is particularly advantageous as the resulting byproduct, an enol, tautomerizes irreversibly to an aldehyde or ketone, driving the reaction to completion. researchgate.net
Table 2: Selected Catalysts for Transesterification Reactions
| Catalyst Type | Example | Typical Conditions |
|---|---|---|
| Metal Complex | Tetranuclear Zinc Cluster | Reflux in source ester (e.g., Ethyl Acetate) |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Room temperature with source ester |
| Inorganic Salt | K₂HPO₄ | Mild conditions |
Green Chemistry Approaches in Compound Synthesis
In line with the principles of sustainable chemistry, several green methodologies can be applied to the synthesis of this compound, aiming to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. nih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. arkat-usa.org The heating occurs through the interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the literature, the esterification and transesterification reactions, which involve polar intermediates, are excellent candidates for this technology. The synthesis of various heterocyclic compounds, including thiazolidinones, has been successfully accelerated using microwave irradiation. jchps.com
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation, growth, and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. nih.govnanobioletters.com This method offers advantages such as shorter reaction times, milder operating conditions, and improved energy efficiency. nih.gov The synthesis of various biphenyl compounds has been successfully accelerated using ultrasound, demonstrating its applicability to the formation of the core structure of the target molecule. nih.gov Coupling reactions and esterifications have also been shown to benefit from ultrasonic irradiation, suggesting its potential for the efficient synthesis of this compound. nih.gov
Metal-Free Reaction Conditions
Avoiding the use of heavy or transition metal catalysts is a cornerstone of green chemistry, as it prevents product contamination and reduces environmental waste. The synthesis of this compound can be readily achieved under metal-free conditions.
The DCC/DMAP-mediated Steglich esterification is an inherently metal-free process, relying on organic reagents to facilitate the reaction. wikipedia.orgorganic-chemistry.org Similarly, several transesterification protocols employ metal-free catalysts. Organocatalysts, such as N-heterocyclic carbenes, and simple inorganic salts like K₂HPO₄ provide efficient and environmentally benign alternatives to metal-based catalysts. organic-chemistry.org Furthermore, the synthesis of key precursors can also be designed to avoid metals. mdpi.com These approaches not only align with green chemistry principles but also simplify product purification by eliminating the need to remove metal residues.
Table 3: Examples of Metal-Free Catalysts/Reagents
| Reaction Type | Reagent/Catalyst | Role |
|---|---|---|
| Esterification | DCC / DMAP | Coupling Agent / Acyl-Transfer Catalyst |
| Transesterification | N-Heterocyclic Carbene (NHC) | Organocatalyst |
| Transesterification | K₂HPO₄ | Inorganic Salt Catalyst |
Purification and Isolation Techniques in Academic Laboratories
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as filtration, chromatography, and recrystallization are typically employed.
In the case of the Steglich esterification, the first purification step is the removal of the insoluble dicyclohexylurea (DCU) byproduct by simple filtration. organic-chemistry.org The filtrate, containing the crude product, is then typically concentrated. The primary method for isolating the pure compound is column chromatography. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase. For compounds like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is a solvent or mixture of solvents chosen to achieve optimal separation. nih.gov A documented purification for a similar biphenyl derivative used silica gel chromatography with chloroform (B151607) as the eluent. nih.gov Other common solvent systems include mixtures of ethyl acetate and petroleum ether. semanticscholar.org
Following chromatographic purification, recrystallization is often performed to obtain the final product in high purity as a crystalline solid. This involves dissolving the compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. organic-chemistry.orgnih.gov For a related biphenyl ester, recrystallization from a chloroform solution yielded colorless block-like crystals. nih.gov
Table 4: Common Purification Techniques
| Technique | Description | Details for this compound |
|---|---|---|
| Filtration | Removal of insoluble solids from a liquid. | Used to remove the DCU byproduct after DCC coupling. organic-chemistry.org |
| Column Chromatography | Separation based on differential adsorption. | Stationary Phase: Silica Gel. nih.govMobile Phase (Eluent): Chloroform or Ethyl Acetate/Petroleum Ether mixtures. nih.govsemanticscholar.org |
| Recrystallization | Purification of solids based on solubility differences. | Solvent: Chloroform. nih.gov |
Column Chromatography
Column chromatography is a primary purification technique employed in the synthesis of this compound and related compounds. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For compounds in the biphenyl class, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating aromatic molecules with varied functional groups.
In a procedure for a structurally similar compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the crude product obtained after the reaction was subjected to column chromatography for purification. nih.gov The process utilized silica gel as the adsorbent and chloroform as the eluent to isolate the desired ester. nih.gov
General column chromatography procedures often involve packing a glass column with a slurry of silica gel in a non-polar solvent. orgsyn.org The crude product is then loaded onto the top of the column, often pre-adsorbed onto a small amount of an inert solid like celite ("dry loading") to ensure an even application. orgsyn.org The separation is achieved by eluting the column with a solvent system, which can be a single solvent (isocratic elution) or a mixture of solvents with gradually increasing polarity (gradient elution). orgsyn.org For example, a common gradient system involves starting with a non-polar solvent like hexanes and gradually increasing the concentration of a more polar solvent such as ethyl acetate. orgsyn.org Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org
Table 1: Example of Column Chromatography Conditions for a Related Biphenyl Compound
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel | nih.gov |
| Mobile Phase (Eluent) | Chloroform | nih.gov |
| Analyte | 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate | nih.gov |
Recrystallization Methods
Recrystallization is a purification technique used to remove impurities from a solid compound, often employed as a final purification step after chromatography. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent or solvent system. The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
For compounds related to this compound, recrystallization is a key step to obtain a product of high purity. For instance, the crude product of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, after undergoing column chromatography, was further purified by recrystallization from a chloroform solution to yield colorless blocks of the final product. nih.gov
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. In the synthesis of precursors, such as 4-cyano-4'-methoxy biphenyl, a mixed solvent system was used for crystallization. The crude material was taken up in ethanol, and crystallization was induced by the addition of heptane, followed by cooling. google.com
Table 2: Examples of Recrystallization Solvents for Biphenyl Compounds
| Compound | Solvent(s) | Outcome | Source |
|---|---|---|---|
| 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate | Chloroform | Yielded colorless blocks | nih.gov |
Advanced Spectroscopic Characterization and Conformational Analysis in Research
Vibrational Spectroscopy for Detailed Functional Group Analysis (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The cyano (-C≡N) group has a strong, sharp absorption band in the IR spectrum and a distinct signal in the Raman spectrum, arising from the C≡N stretching vibration. For aromatic nitriles, this band typically appears in the region of 2240–2220 cm⁻¹. researchgate.net The precise position is sensitive to the electronic environment; conjugation with the biphenyl (B1667301) system influences the bond strength and, consequently, its vibrational frequency. The intensity of this band is often strong in the IR spectrum, making it a reliable diagnostic peak.
The acetate (B1210297) group gives rise to two prominent stretching vibrations:
Carbonyl (C=O) Stretch: This is one of the most characteristic absorptions in an IR spectrum. For an aryl acetate, where the carbonyl oxygen is part of an ester attached to an aromatic ring, the C=O stretching vibration appears as a very strong, sharp band typically in the range of 1770–1750 cm⁻¹. orgchemboulder.comnih.gov This frequency is higher than that of aliphatic esters due to the electron-withdrawing nature of the phenyl ring, which strengthens the C=O bond.
C-O Stretch: Esters also exhibit C-O stretching bands. There are typically two C-O stretches: the C(=O)-O stretch and the O-C(aryl) stretch. These appear as strong bands in the fingerprint region of the IR spectrum, generally between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Expected Intensity |
|---|---|---|---|
| Cyano (-C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |
| Ester Carbonyl (C=O) | Stretching | 1770 - 1750 | Very Strong, Sharp |
| Ester C-O | Stretching | 1300 - 1000 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
X-ray Crystallography in Understanding Molecular Packing and Interactions
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique determines the precise atomic coordinates, bond lengths, bond angles, and torsion angles. For 4'-Cyano[1,1'-biphenyl]-4-yl acetate, a crystallographic study would reveal several key features.
The analysis of a closely related structure, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, shows that the dihedral angle between the two aromatic rings of the biphenyl unit is 38.14 (2)°. nih.gov A similar non-planar conformation would be expected for the title compound.
Furthermore, X-ray analysis elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice. This packing is governed by a network of non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. In related cyanobiphenyl structures, the packing is often consolidated by weak C–H···O interactions involving the ester oxygen, C–H···π interactions between a hydrogen atom and the face of a phenyl ring, and offset π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net These interactions are fundamental to the stability and physical properties of the crystalline material.
| Crystallographic Parameter | Description | Typical Expected Value/System |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Likely Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P21/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell. | Dependent on packing |
| Dihedral Angle (Biphenyl Rings) | The twist angle between the two phenyl rings. | ~30° - 40° |
| Key Intermolecular Interactions | Non-covalent forces dictating crystal packing. | C–H···O, C–H···π, π–π stacking |
Analysis of Dihedral Angles and Conformations in the Solid State
The conformation of biphenyl compounds is largely defined by the dihedral angle (or torsion angle) between the two phenyl rings. This angle represents a balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between ortho-hydrogens, which favors a twisted conformation.
| Compound Fragment | Observed Dihedral Angle (°) | Reference Compound |
|---|---|---|
| 4′-cyano-[1,1′-biphenyl] | 38.14 (2) | 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate |
| 4′-cyano-[1,1′-biphenyl] | 31.71 (2) | CSD Refcode: PIFZEN |
| 4′-cyano-[1,1′-biphenyl] | 38.95 (3) | CSD Refcode: PIFZIR |
Hirshfeld Surface Analysis for Intermolecular Interactions
For the related compound 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, Hirshfeld analysis shows that the most significant contributions to the crystal packing arise from non-specific hydrogen-hydrogen (H···H) and carbon-hydrogen (C···H/H···C) contacts. nih.govnih.gov This indicates that van der Waals forces are the primary drivers of the crystal packing. Weaker, more specific interactions such as C—H···O and C—H···π interactions also play a role in consolidating the crystal structure. nih.gov These findings are typical for organic molecules where a large portion of the surface is populated by hydrogen atoms.
| Interaction Type | Contribution (%) | Reference Compound |
|---|---|---|
| C···H / H···C | 37.0 | 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate |
| H···H | 32.4 |
Studies on Polymorphism and Co-crystallization (Methodology, not properties)
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecular components, are critical areas of study in materials science. Research in this area focuses on developing methodologies to control and identify these different solid forms.
Common methods for screening for polymorphs and preparing co-crystals include:
Solvent-Based Techniques : The most prevalent method is crystallization from different solvents or solvent mixtures. The solvent evaporation technique, where a stoichiometric mixture of components is dissolved in a common solvent that is then slowly evaporated, is widely used for co-crystal formation. nih.gov Slurry crystallization, which involves stirring a suspension of the compound(s) in a solvent, can facilitate the conversion to the most thermodynamically stable polymorphic form. mdpi.com
Solid-State Techniques : Methods such as liquid-assisted grinding (LAG), where a small amount of solvent is added to a solid mixture of components during grinding, can efficiently produce co-crystals.
Thermal Methods : Hot-melt extrusion and recrystallization from a melt are other established techniques, particularly when the components are thermally stable and miscible in the molten state. mdpi.com
Characterization of the resulting solid forms is typically performed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods to identify unique crystalline phases. mdpi.com
Computational Conformational Analysis
Computational chemistry offers powerful tools to complement experimental findings. Theoretical models can be used to explore molecular conformations, the dynamics of intramolecular motion, and electronic properties that are difficult to probe experimentally.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to study the structure and dynamics of molecules. chemrxiv.orgchemrxiv.org These simulations rely on a force field, which is a set of parameters and equations that describe the potential energy of the molecule as a function of its atomic coordinates. chemrxiv.org For flexible molecules like biphenyls, MD simulations can model the dynamic behavior of the molecule over time, providing insights into conformational flexibility and the transitions between different rotational states. These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with other molecules.
Potential Energy Surface Scans for Torsional Dynamics
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a torsion angle, is systematically varied. nih.gov For biphenyl derivatives, a PES scan of the dihedral angle connecting the two aryl rings is essential for understanding the molecule's torsional dynamics. chemrxiv.orgresearchgate.net
The scan typically reveals two key features: the energy minima, corresponding to the most stable twisted conformations, and the energy maxima, representing the rotational barriers. researchgate.net The barrier at a 0° dihedral angle is due to steric repulsion between ortho-hydrogens, while the barrier at 90° arises from the loss of π-conjugation between the rings. The results of a PES scan provide a quantitative measure of the rotational barrier, which influences the molecule's dynamic properties and the rate of interconversion between conformers.
Global Reactivity Parameters from Computational Data (e.g., HOMO/LUMO, electrophilicity, hardness)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic structure and global reactivity parameters of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. From these orbital energies, several key reactivity descriptors can be calculated.
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electron-accepting capability. amazonaws.com |
Chemical Reactivity and Derivatization Strategies
Reactivity of the Acetate (B1210297) Moiety
The acetate group, an ester of acetic acid, primarily serves as a protected form of a hydroxyl group (phenol in this case). Its reactivity is centered on the cleavage of the acyl-oxygen bond.
The acetate group of 4'-Cyano[1,1'-biphenyl]-4-yl acetate can be readily cleaved under hydrolytic conditions to yield 4'-cyano-[1,1'-biphenyl]-4-ol. This reaction is typically performed under basic conditions (e.g., using sodium hydroxide or potassium carbonate in a protic solvent) or acidic conditions (e.g., using hydrochloric acid or sulfuric acid in an aqueous solution). The hydrolysis regenerates the phenol, which is a key precursor for many liquid crystals and pharmaceutical compounds.
Transesterification, the exchange of the acetyl group for another acyl group, is also a feasible transformation, although less common than hydrolysis. This reaction would involve treating the compound with a different ester or carboxylic acid in the presence of an acid or base catalyst.
The primary role of the acetate moiety in this compound is that of a protecting group for the phenolic hydroxyl group. Protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing chemical modifications to be performed elsewhere on the molecule. organic-chemistry.org The acetate group is stable under a variety of reaction conditions, particularly those that are neutral or weakly acidic, making it suitable for protecting the phenol while transformations are carried out on the cyano group. ucoz.com
Once the desired modifications to the cyano moiety are complete, the acetate group can be easily removed via hydrolysis to reveal the free hydroxyl group. ucoz.com This strategy is crucial in multi-step syntheses where the reactivity of the phenol could interfere with reactions targeting the nitrile. For example, in the synthesis of complex heterocyclic structures derived from the cyano group, protecting the phenol as an acetate prevents unwanted side reactions like O-alkylation or acylation.
Reactivity of the Cyano Moiety
The cyano (or nitrile) group is an exceptionally versatile functional group in organic synthesis due to the polarized carbon-nitrogen triple bond. quimicaorganica.org It can act as both a nucleophile (via the nitrogen lone pair) and an electrophile (at the carbon atom), serving as a precursor to amines, carboxylic acids, amides, and a wide array of heterocyclic systems. researchgate.netresearchgate.net
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the conversion of the cyano group into other functionalities. For instance, acid-catalyzed hydrolysis proceeds through the nucleophilic attack of water on the protonated nitrile, leading first to an amide and subsequently to a carboxylic acid, yielding 4'-carboxy-[1,1'-biphenyl]-4-yl acetate. libretexts.org
Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can also add to the nitrile carbon to form imine anions, which upon hydrolysis yield ketones. This provides a pathway for attaching new carbon-based side chains to the biphenyl (B1667301) core at the 4'-position.
One of the most significant reactions of the cyano group in the context of medicinal chemistry is its participation in [3+2] cycloaddition reactions to form five-membered heterocycles. The most prominent example is the synthesis of tetrazoles via reaction with an azide source, typically sodium azide (NaN₃). acs.org This reaction, often referred to as a "click chemistry" process, is a highly efficient method for creating 5-substituted 1H-tetrazoles. acs.orgnih.gov
The tetrazole ring is a well-known bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and lipophilicity. thieme-connect.com The synthesis can be promoted by various catalysts, which lower the activation energy for the cycloaddition. acs.org A range of catalysts have been developed to facilitate this transformation under homogeneous or heterogeneous conditions.
| Catalyst/Promoter | Typical Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| Cobalt(II) Complexes | DMSO | 110 °C | High yields, homogeneous catalysis | acs.orgnih.gov |
| L-proline (Organocatalyst) | DMF | 110 °C | Metal-free, environmentally benign, inexpensive | thieme-connect.comorganic-chemistry.org |
| Zinc Salts (e.g., ZnCl₂) | Water | - | Broad substrate scope, reaction in water | organic-chemistry.org |
| SO₃H-carbon (Heterogeneous) | DMF | 100 °C | Recyclable, non-metallic, stable catalyst | ajgreenchem.com |
Beyond tetrazoles, the cyano group is a cornerstone for the synthesis of a vast number of other nitrogen-containing heterocycles. quimicaorganica.org The unique reactivity of the nitrile allows it to be incorporated into ring systems through various cyclization strategies. researchgate.net For example, it can react with dinucleophiles or participate in intramolecular cyclizations to form pyridines, pyrimidines, oxazoles, and imidazoles.
An electrochemically mediated process has been shown to generate cyanide ions in situ, which can then be used to construct CN-functionalized heterocycles like imidazo[1,5-a]pyridines. nih.gov The cyano group's ability to act as an electrophilic site for intramolecular nucleophilic attack is a common strategy. A molecule can be designed with a nucleophilic group positioned appropriately to attack the nitrile carbon, leading to the formation of a new ring system fused to or substituted on the biphenyl core. This versatility makes this compound a valuable starting material for building complex, biologically active heterocyclic compounds.
Reactivity of the Biphenyl Core
The chemical reactivity of the biphenyl core in this compound is dictated by the electronic properties of its two substituents: the acetate group (-OAc) on one ring (designated Ring A) and the cyano group (-CN) on the other (Ring B). These groups exert significant influence over the susceptibility of the aromatic rings to attack and the orientation of incoming substituents.
Electrophilic Aromatic Substitution (if applicable, mechanistic focus)
Electrophilic Aromatic Substitution (SEAr) is a highly relevant reaction class for the biphenyl core of this molecule. The reaction's feasibility and regioselectivity are controlled by the directing and activating or deactivating nature of the existing substituents. wikipedia.org
The acetoxy group on Ring A is an ortho, para-director and is considered a moderately activating group. The oxygen atom's lone pairs can donate electron density to the ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the electrophilic attack. This resonance stabilization outweighs the inductive electron-withdrawing effect of the carbonyl moiety. Conversely, the cyano group on Ring B is a powerful deactivating group due to its strong electron-withdrawing nature via both induction and resonance. It directs incoming electrophiles to the meta position.
Due to the opposing electronic effects, Ring A is significantly more electron-rich and therefore more nucleophilic than the deactivated Ring B. Consequently, electrophilic aromatic substitution occurs almost exclusively on the acetoxy-substituted ring (Ring A).
Mechanism and Regioselectivity
The general mechanism for SEAr proceeds in two main steps:
Attack on the Electrophile: The π-electron system of the activated aromatic ring (Ring A) acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. masterorganicchemistry.com This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com
For this compound, the attack occurs preferentially at the positions ortho to the acetoxy group (C3 and C5), as the para position is occupied by the second phenyl ring. The stability of the arenium ion intermediate dictates this regioselectivity. Attack at the ortho position allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the acetoxy group, providing significant stabilization. Attack at the meta position does not permit such stabilization.
Typical electrophilic aromatic substitution reactions applicable to this core include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to generate a polarized halogen electrophile.
Friedel-Crafts Acylation: Using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride (AlCl₃) to introduce an acyl group.
Interactive Table: Directing Effects in Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity |
| Ring A | -OAc | Activating (Resonance > Induction) | ortho, para | High |
| Ring B | -CN | Deactivating (Resonance & Induction) | meta | Low |
Nucleophilic Aromatic Substitution (if applicable, mechanistic focus)
Nucleophilic Aromatic Substitution (SNAr) is generally not applicable to the parent this compound molecule under standard conditions. The SNAr mechanism has stringent requirements that are not met by this compound's structure. wikipedia.org
Mechanistic Requirements for SNAr
The viability of an SNAr reaction hinges on two key features:
Presence of a Good Leaving Group: The aromatic ring must be substituted with a group that can depart with its electron pair, typically a halide (I, Br, Cl) or a sulfonate ester.
Ring Activation: The ring must be strongly activated towards nucleophilic attack by the presence of powerful electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. wikipedia.org
These activating groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile adds to the ring.
In this compound, while Ring B possesses a strong electron-withdrawing cyano group, neither ring has a suitable leaving group. The acetoxy group and the cyano group are not readily displaced by nucleophiles, and the other positions are occupied by hydrogen atoms, which would have to leave as a hydride ion (H⁻)—a very poor leaving group. Therefore, the compound is inert to typical SNAr reactions. For such a reaction to be feasible, the molecule would first need to be derivatized, for instance, by the introduction of a halogen on the cyano-substituted ring.
Regioselectivity and Chemoselectivity in Synthetic Transformations
Derivatization strategies for this compound must consider both regioselectivity (where a reaction occurs on the molecule) and chemoselectivity (which functional group reacts).
Regioselectivity
As established in section 5.3.1, the primary factor governing regioselectivity in reactions involving the biphenyl core is the powerful directing effect of the substituents. Electrophilic attack is selectively directed to the positions ortho to the activating acetoxy group on Ring A. Any synthetic strategy aiming to functionalize the aromatic core via electrophilic substitution must account for this inherent selectivity.
Chemoselectivity
The molecule possesses three distinct functional groups whose reactivity can be selectively targeted: the ester (acetate), the nitrile (cyano), and the aromatic rings. Chemoselectivity is achieved by choosing reagents and conditions that favor reaction at one site over the others.
Reactions at the Acetoxy Group: The ester linkage is susceptible to hydrolysis. Base-catalyzed saponification using a reagent like sodium hydroxide (NaOH) is a highly chemoselective method to cleave the ester, yielding 4'-cyano-[1,1'-biphenyl]-4-ol, a common precursor in the synthesis of liquid crystals. This reaction typically occurs under mild conditions that leave the nitrile and aromatic rings intact.
Reactions at the Cyano Group: The nitrile group can undergo hydrolysis or reduction.
Hydrolysis: Under more forcing acidic (e.g., H₂SO₄/H₂O, heat) or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. Achieving selectivity can be challenging, as these conditions may also hydrolyze the ester.
Reduction: The nitrile can be chemoselectively reduced to a primary amine using various reducing agents. Lithium aluminum hydride (LiAlH₄) is effective but will also reduce the ester group. libretexts.org Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) can often be tuned to selectively reduce the nitrile while preserving the ester, depending on the specific catalyst and reaction conditions. google.com Milder hydrides, such as sodium borohydride (B1222165), are generally incapable of reducing nitriles. scispace.com
Interactive Table: Chemoselective Transformations
| Target Functional Group | Reagents and Conditions | Major Product | Unreacted Functional Groups |
| Acetoxy (-OAc) | NaOH (aq), heat | 4'-cyano-[1,1'-biphenyl]-4-ol | Cyano, Biphenyl Rings |
| Cyano (-CN) | 1. LiAlH₄ in THF; 2. H₂O workup | 4'-(aminomethyl)-[1,1'-biphenyl]-4-ethanol | Biphenyl Rings (Ester is also reduced) |
| Cyano (-CN) | H₂, Raney Ni, pressure | 4'-(aminomethyl)-[1,1'-biphenyl]-4-yl acetate | Acetoxy, Biphenyl Rings |
| Biphenyl Ring A | HNO₃, H₂SO₄ | 3-Nitro-4'-cyano-[1,1'-biphenyl]-4-yl acetate | Cyano, Acetoxy |
Precursor in the Synthesis of Complex Biphenyl-Containing Structures
The cyanobiphenyl framework is a privileged scaffold in materials science and medicinal chemistry. This compound, primarily through its deprotected form, serves as a crucial starting material for building more complex molecules that retain this core structure.
The 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile core is a foundational component in the synthesis of numerous liquid crystal monomers. The synthesis of these materials typically involves the modification of the hydroxyl group through esterification or etherification reactions. These reactions attach various side chains to the biphenyl core, which are crucial for inducing liquid crystalline phases.
A direct example is the synthesis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. In this synthesis, 4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile is reacted with 3-(benzyloxy)benzoic acid. google.com The reaction is an esterification, typically carried out in a solvent like dry dichloromethane (B109758), using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, for instance, dimethylaminopyrimidine (DMAP). google.com
Similarly, a common strategy involves Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 1-bromooctane). This reaction yields an alkoxy-substituted cyanobiphenyl, such as 4'-(octyloxy)-4-biphenylcarbonitrile. These synthetic strategies allow for the systematic variation of the terminal chain, enabling the fine-tuning of material properties.
| Precursor | Reagent | Reaction Type | Resulting Liquid Crystal Monomer |
|---|---|---|---|
| 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile | 3-(benzyloxy)benzoic acid / DCC | Esterification | 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate |
| 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile | 1-Bromooctane / Base | Williamson Ether Synthesis | 4'-(Octyloxy)-4-biphenylcarbonitrile |
| 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile | Hexanoyl chloride / Base | Esterification | 4'-cyano-[1,1'-biphenyl]-4-yl hexanoate |
The biphenyl scaffold is present in numerous pharmaceutical agents. 4'-hydroxy-4-biphenylcarbonitrile serves as a key intermediate in the synthesis of various bioactive molecules due to the versatile reactivity of its functional groups. guidechem.com
The class of angiotensin II receptor blockers (ARBs), commonly known as 'sartans', is characterized by a biphenyl scaffold. Valsartan is a prominent member of this class. The key intermediate for many sartan syntheses is 2-cyano-4'-methylbiphenyl (B41195) (OTBN). Common industrial syntheses of OTBN involve transition-metal-catalyzed cross-coupling reactions, such as the coupling of o-chlorobenzonitrile with a p-tolyl Grignard reagent (p-tolylmagnesium chloride) in the presence of a catalyst like manganese(II) chloride. google.com Another route is the Suzuki coupling of o-chlorobenzonitrile with 4-methyl-phenylboronic acid.
While this compound contains the requisite cyanobiphenyl core, it is not a typical direct precursor for the synthesis of Valsartan in established industrial routes. The conversion of its 4'-hydroxyl group (after deprotection) to the 4'-methyl group required for the key OTBN intermediate is a multi-step process that is less direct than building the structure via cross-coupling of the appropriately substituted benzene (B151609) rings.
Beyond the sartan class of drugs, the 4'-hydroxy-4-biphenylcarbonitrile structure is a valuable building block in medicinal chemistry for the development of other potential therapeutic agents, including enzyme inhibitors and receptor ligands. guidechem.com The synthetic utility of this compound lies in its role as a scaffold that can be readily diversified.
In drug discovery programs, libraries of related compounds are often synthesized to explore structure-activity relationships. The hydroxyl group of 4'-hydroxy-4-biphenylcarbonitrile provides a convenient attachment point or "handle" for such diversification. Through reactions like etherification and esterification, a wide array of side chains can be introduced. This allows medicinal chemists to systematically alter the size, polarity, and hydrogen-bonding capabilities of a lead molecule to optimize its interaction with a biological target, such as a kinase or a nuclear receptor. For example, in the development of selective estrogen receptor modulators (SERMs), diaryl scaffolds are common, and functional groups like the hydroxyl moiety are critical for both receptor binding and for providing a site for synthetic modification. nih.govnih.gov
In materials science, 4'-hydroxy-4-biphenylcarbonitrile is a precursor for the synthesis of functionalized polymers and materials for optoelectronic applications. guidechem.com The rigid and aromatic nature of the biphenyl unit imparts thermal stability and desirable electronic properties, while the hydroxyl group provides a reactive site for polymerization.
This monomer can be incorporated into polymer backbones to create high-performance materials. For instance, it can be used in the synthesis of:
Polyesters: Through polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides).
Polyethers: By reacting with dihaloalkanes under basic conditions.
Epoxy Resins: The hydroxyl group can react with epichlorohydrin (B41342) to form a diglycidyl ether monomer, which can then be cured to form a cross-linked thermoset material. This is analogous to the synthesis of diglycidyl ether of biphenyl (DGEBP) from 4,4'-dihydroxybiphenyl.
These synthetic routes integrate the stable, rigid cyanobiphenyl unit into a larger macromolecular structure, a key strategy for developing advanced polymers with tailored properties.
Application in Supramolecular Chemistry Research
The cyanobiphenyl unit is a widely used motif in supramolecular chemistry due to its shape and electronic properties, which promote self-assembly through non-covalent interactions like π-π stacking and dipole-dipole interactions. 4'-hydroxy-4-biphenylcarbonitrile is a valuable building block for creating larger, more complex molecules designed to form these highly ordered supramolecular structures.
A notable application is in the synthesis of molecules for organogels. For example, donor-σ-acceptor (D-σ-A) molecules have been synthesized where the electron-accepting cyanobiphenyl unit is covalently linked, via a spacer, to an electron-donating unit like tetrathiafulvalene (B1198394) (TTF). The synthesis involves modifying the hydroxyl group of the cyanobiphenyl precursor to attach a linker, which is then coupled to the donor moiety. These molecules can self-assemble in certain solvents to form intricate networks, resulting in the formation of a gel.
Furthermore, the biphenyl scaffold is utilized in the synthesis of mechanically interlocked molecules such as rotaxanes. In a rotaxane, a linear "axle" molecule is threaded through a cyclic "wheel" molecule. The cyanobiphenyl unit can be incorporated into either the axle or the wheel. Its rigid structure and recognition sites are synthetically leveraged to direct the assembly of the pseudorotaxane precursor before the axle is capped with bulky "stopper" groups to prevent dethreading, completing the synthesis. chemrxiv.orgnih.govresearchgate.net
Applications As Precursors and Intermediates in Advanced Synthetic Chemistry
Exploration of Noncovalent Interactions
The 4'-cyano[1,1'-biphenyl] fragment, the core of 4'-Cyano[1,1'-biphenyl]-4-yl acetate, is instrumental in directing the formation of supramolecular structures through a variety of noncovalent interactions. Analysis of crystal structures of closely related compounds reveals how the interplay of weak forces dictates molecular packing and assembly.
Detailed crystallographic studies on derivatives containing the 4'-cyano-[1,1'-biphenyl] core provide significant insight into the specific noncovalent interactions at play. For instance, the analysis of 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, a structurally related ester, demonstrates a sophisticated network of interactions that stabilize its crystal lattice. nih.gov The packing in this crystal is consolidated by weak C—H⋯O and C—H⋯π interactions, as well as aromatic π–π stacking. nih.gov
The specific interactions identified in this analogue include a weak C—H⋯O hydrogen bond, which forms a chain propagating through the crystal. nih.gov Furthermore, the assembly is reinforced by three distinct C—H⋯π interactions and a π–π stacking interaction between the aromatic rings of the biphenyl and benzoate (B1203000) units, with a centroid–centroid distance of 3.9282 (19) Å. nih.gov
The capacity of the cyanobiphenyl framework to participate in specific directional interactions is further highlighted by studies on 4-cyano-4'-biphenylcarboxylic acid. Research has shown that this molecule can influence the alignment of liquid crystals on chemically functionalized surfaces through hydrogen bonding between its carboxylic acid group and hydroxyl groups on a surface. nih.gov This demonstrates how functional groups attached to the biphenyl system can be used to engineer specific intermolecular connections.
Table 1: Noncovalent Interactions in a 4'-Cyano-[1,1'-biphenyl] Analogue
| Interaction Type | Description | Centroid-Centroid Distance (Å) | Reference |
|---|---|---|---|
| C—H⋯O | Forms an S(9) chain propagating along the pharmaffiliates.com direction. | N/A | nih.gov |
| C—H⋯π | Three weak interactions contributing to crystal packing. | N/A | nih.gov |
| π–π Stacking | Aromatic interaction between biphenyl and benzoate rings. | 3.9282 (19) | nih.gov |
The structural and electronic features of the 4'-cyano[1,1'-biphenyl] moiety make it an intriguing candidate for conceptual studies in host-guest chemistry and molecular recognition. The electron-deficient nature of the cyanophenyl ring and the π-rich surfaces of the biphenyl system allow it to act as a guest molecule that can bind within the cavity of a larger host molecule.
While specific host-guest studies featuring this compound are not extensively documented, the principles of recognition can be understood from studies involving similar cyano-functionalized aromatic guests. For example, research on the encapsulation of cyano-adamantyl derivatives within an ethylated pillar nih.govarene macrocyclic host demonstrates how such systems are stabilized. researchgate.net The formation of these 1:1 inclusion complexes is thermodynamically favorable and driven by a combination of noncovalent interactions, including hydrogen bonding, C−H⋯π interactions, and dipole-dipole interactions. researchgate.net The cyano group plays a critical role in these interactions, often participating in hydrogen bonds that contribute to the stability and specificity of the host-guest complex. researchgate.net
Conceptually, the this compound molecule could engage in similar interactions. Its elongated, rigid shape would allow it to fit within suitably sized host cavities, while its aromatic rings could participate in stabilizing π-π stacking and C-H···π interactions with the host. nih.gov The terminal cyano and acetate groups provide sites for specific hydrogen bonding or dipole-dipole interactions, enabling selective recognition. The study of such systems provides fundamental insights into the nature of molecular recognition, where the host molecule selectively binds a specific guest from a complex mixture based on the complementarity of their size, shape, and chemical functionality. researchgate.net
Advanced Research Topics and Future Directions
Development of Novel Catalytic Systems for Biphenyl (B1667301) Functionalization
The construction of the biphenyl scaffold, central to 4'-Cyano[1,1'-biphenyl]-4-yl acetate (B1210297), traditionally relies on cross-coupling reactions. However, current research is intensely focused on moving beyond conventional methods by developing novel catalytic systems that offer greater efficiency, broader substrate scope, and enhanced control over regioselectivity. A significant area of advancement is the direct C-H functionalization, which circumvents the need for pre-functionalized starting materials, thus improving atom economy. researchgate.net
Recent breakthroughs include the use of palladium-based catalysts, which have shown remarkable efficacy. Researchers are exploring bimetallic catalytic systems, such as palladium-silver (Pd-Ag) combinations, which can outperform single-metal systems. researchgate.net The synergy between the two metals can facilitate C-H cleavage and other elementary steps in the catalytic cycle. researchgate.net Furthermore, the rational design of ligands is proving crucial. For instance, specialized ligands like pyrazolopyridone (PzPyOH) have been incorporated into Pd-Ag systems to promote specific C-H alkenylations. researchgate.net The development of robust catalytic systems capable of para-arylation on highly functionalized substrates is expanding the chemical space for drug discovery. nsf.gov
Future research will likely focus on:
Non-precious Metal Catalysts: Exploring catalysts based on iron, copper, and nickel to provide more sustainable and cost-effective alternatives to palladium and rhodium. rsc.org
Photoredox Catalysis: Utilizing light to drive C-H functionalization reactions under mild conditions, offering new pathways for biphenyl synthesis.
Template-Directed Remote Functionalization: Employing directing groups to achieve selective C-H activation at positions meta or para to existing functional groups, a significant challenge in traditional synthesis. researchgate.net
| Catalyst System | Key Features | Targeted Transformation | Reference |
| Palladium/Silver (Pd/Ag) with PzPyOH ligand | Bimetallic synergism facilitates C-H cleavage and migratory insertion. | Dehydrogenative C-H alkenylation at the C4 position of benzofused heterodiazoles. | researchgate.net |
| Palladium(II) with Transient Directing Group | Enables C(alkenyl)-H alkenylation via reversible condensation and coordination. | Selective functionalization of alkenyl aldehydes. | nsf.gov |
| Rhodium(III) | Offers high efficiency and step economy for direct functionalization. | Arylation, alkenylation, and alkylation of sp2- and sp3-C-H bonds. | researchgate.netresearchgate.net |
| Iron-based Catalysts | Lower cost and greater sustainability compared to precious metals. | Suzuki-Miyaura cross-coupling for biphenylpyrrole synthesis. | rsc.org |
Integration of 4'-Cyano[1,1'-biphenyl]-4-yl Acetate Synthesis into Flow Chemistry
Flow chemistry, or continuous flow synthesis, is emerging as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com Its advantages over traditional batch processing—including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and potential for automation and scalability—make it highly attractive for the synthesis of this compound and related compounds. mdpi.comresearchgate.netnih.gov
The integration of cross-coupling reactions into continuous flow systems has already been demonstrated. For example, a continuous process for preparing a precursor to the drug Valsartan, which features a cyanobiphenyl core, has been developed using a flow reactor for the N-acylation step. google.com Researchers are also exploring the generation of highly reactive intermediates, such as benzynes, in flow reactors, which can be immediately trapped to form functionalized biaryls. researchgate.net This approach minimizes the decomposition of unstable intermediates and enhances safety.
Future directions in this area include:
Multi-step Telescoped Synthesis: Designing fully continuous processes where multiple synthetic steps are connected in sequence without the need for isolating intermediates. mdpi.comthieme-connect.de This significantly reduces waste, time, and resources.
Integration of In-line Analytics: Incorporating real-time monitoring techniques (e.g., IR, NMR) to allow for rapid optimization and quality control.
Photochemistry in Flow: Combining flow technology with photochemistry can overcome limitations of batch photoreactors, such as light penetration, leading to more efficient and scalable photochemical syntheses of biphenyl derivatives. nih.govrsc.org
| Flow Chemistry Application | Key Advantage | Example Compound/Intermediate | Reference |
| Benzyne Generation and Trapping | Safe handling of highly reactive intermediates; alternative to metal catalysis. | Functionalized biaryl compounds. | researchgate.net |
| N-acylation for API Precursor | Precise temperature control and rapid mixing for high-yield acylation. | (S)-methyl N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoylvalinate. | google.com |
| Microwave-Assisted Continuous-Flow (MACOS) | Accelerated reaction rates for cross-coupling reactions. | Key intermediate for Lamellarin L. | nih.gov |
| Photochemical C-H Arylation | Better irradiation efficiency and catalyst performance over batch methods. | Diverse (hetero)aryl compounds. | rsc.org |
Exploration of Chiral Analogues and Enantioselective Synthesis
Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a key feature of many substituted biphenyl compounds. rsc.org Enantiomerically pure atropisomers are of immense interest in medicinal chemistry and materials science, as different enantiomers can exhibit vastly different biological activities or physical properties. acs.org Consequently, the development of methods for the enantioselective synthesis of chiral analogues of this compound is a major research focus.
The asymmetric Suzuki-Miyaura coupling reaction is a cornerstone of this effort. nih.gov Significant progress has been made through the design and application of novel chiral ligands. For instance, chiral phosphine (B1218219) ligands have been successfully employed to induce high enantioselectivity in the synthesis of axially chiral biaryls. acs.orgresearchgate.net Recent work has demonstrated that resolving and utilizing specific enantiomers of known ligands, such as sulfonated SPhos (sSPhos), can unlock challenging asymmetric transformations like the synthesis of enantioenriched 2,2'-biphenols. acs.org
Future research is aimed at:
Expanding Ligand Libraries: Creating a diverse portfolio of adjustable, axially chiral ligands to control the stereochemical outcome for a wider range of biphenyl substrates. chemrxiv.org
Catalytic Asymmetric C-H Functionalization: Developing methods to directly install functional groups in an enantioselective manner on a pre-existing biphenyl core, which represents a highly efficient route to chiral derivatives. researchgate.net
Dynamic Kinetic Resolution: Designing catalytic systems that can convert a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess.
| Asymmetric Method | Chiral Inducer/Ligand | Achieved Outcome | Reference |
| Suzuki-Miyaura Coupling | (S)-KenPhos | Synthesis of enantioenriched biaryl phosphonates (>74% yield, up to 92% ee). | nih.gov |
| Suzuki-Miyaura Coupling | Sulfonated SPhos (sSPhos) | Rapid and modular synthesis of highly enantioenriched 2,2'-biphenols. | acs.org |
| C(sp²)-H Bond Insertion | Rhodium catalyst with chiral ligand | Atroposelective synthesis of biaryl atropisomers (up to 99:1 er). | researchgate.net |
| C-H Olefination/Allylation | Palladium catalyst with chiral phosphoric acids | Synthesis of a broad range of axially chiral biaryls with excellent enantioselectivities. | researchgate.net |
Computational Design and Prediction of Novel Derivatives and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net For compounds like this compound, computational methods allow for the in silico design of novel derivatives with tailored electronic, optical, or biological properties before their synthesis is attempted in the lab. chemrxiv.org
Future directions in this field involve:
Machine Learning and AI: Integrating machine learning algorithms with DFT calculations to rapidly screen vast virtual libraries of biphenyl derivatives and predict their properties with high accuracy.
Multi-scale Modeling: Combining quantum mechanical methods (for reaction centers) with classical molecular mechanics (for the broader environment) to model complex systems, such as the interaction of biphenyl-based drugs with biological targets.
Predictive Catalysis: Using computational models to design new catalysts and ligands with enhanced activity and selectivity for specific biphenyl functionalization reactions, reducing the trial-and-error component of catalyst development. nih.gov
| Computational Method | Predicted Property/Application | System Studied | Reference |
| Density Functional Theory (DFT) | Prediction of reaction barriers and thermodynamic properties for chemisorption. | Covalent functionalization of biphenylene (B1199973) network with cyclooctyne. | chemrxiv.org |
| DFT (B3LYP/6-31G(d,p)) | Calculation of global reactivity descriptors (hardness, softness) and MEP analysis. | Mono-functionalized bis-tetrathiafulvalene derivatives. | core.ac.ukasrjetsjournal.org |
| DFT with Varying HF Exchange | Assessment of functional performance for predicting magnetic exchange coupling constants. | Nonalternant hydrocarbon diradicals. | nih.gov |
| DFT (B3LYP) | Evaluation of global chemical reactivity. | Sulfur-containing amino acids (Methionine, Cysteine). | researchgate.net |
Synergistic Experimental and Theoretical Approaches in Mechanistic Elucidation
A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and rationally designing new ones. The most powerful insights are often gained through a synergistic approach that combines experimental studies (e.g., kinetics, isotope effects, intermediate trapping) with high-level computational analysis. nih.gov
For the Suzuki-Miyaura coupling, a key reaction for synthesizing this compound, combined approaches have been instrumental. Experimental kinetic studies can identify the rate-determining step and the reaction order with respect to each component. mdpi.comresearchgate.net For example, a study on the coupling of 4-iodoacetophenone found the oxidative addition step to be rate-determining. mdpi.com Computational studies can then complement these findings by mapping the entire potential energy surface of the catalytic cycle, characterizing the structures of transition states and intermediates, and explaining the origins of selectivity. figshare.com This synergy has been used to understand the role of Lewis bases in accelerating oxidative addition and the influence of ligand sterics on undesired side reactions. figshare.com Such detailed mechanistic pictures are invaluable for troubleshooting reactions and designing more robust and efficient catalytic systems. nsf.gov
The future of mechanistic studies will rely heavily on this integrated approach:
Advanced Spectroscopic Techniques: Using in situ and operando spectroscopy to observe catalysts and intermediates under actual reaction conditions, providing direct experimental data to validate computational models.
Elucidating Complex Catalytic Networks: Applying combined approaches to unravel more complex reaction networks involving multiple competing pathways or catalyst deactivation processes.
Data-Driven Mechanistic Analysis: Utilizing large datasets from high-throughput experiments and computational screening to identify subtle mechanistic trends and correlations that might not be apparent from single studies.
| Reaction | Experimental Method | Computational Method | Key Mechanistic Insight | Reference |
| Suzuki-Miyaura Coupling | Initial reaction rate studies. | N/A | Oxidative addition identified as the rate-determining step for 4-iodoacetophenone coupling. | mdpi.comresearchgate.net |
| Stereoselective Suzuki Coupling | N/A | DFT | Lewis bases accelerate SN2 oxidative addition; ligand's trans influence and bulk affect β-hydride elimination. | figshare.com |
| Remote C-H Functionalization | Substrate scope and yield analysis. | DFT | Provided insight into the catalytic cycle and the factors controlling regioselectivity in para-arylation. | nsf.gov |
| Gas-Phase Biphenyl Synthesis | Crossed molecular beams. | Computational Chemistry | Revealed an unconventional low-temperature phenylethynyl addition-cyclization-aromatization mechanism. | rsc.org |
Q & A
Q. What are the recommended synthetic routes for 4'-Cyano[1,1'-biphenyl]-4-yl acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves esterification of 4'-hydroxy[1,1'-biphenyl]-4-carbonitrile with acetic anhydride. Key factors include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or base-mediated conditions (e.g., DMAP) can alter reaction rates and byproduct formation.
- Temperature control : Higher temperatures (80–100°C) accelerate esterification but may promote hydrolysis of the cyano group.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but require rigorous drying to avoid side reactions.
Q. Table 1: Comparative Synthesis Conditions
| Route | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| A | H₂SO₄ | Toluene | 80 | 65–70 |
| B | DMAP | DMF | 60 | 75–80 |
Reference experimental protocols from esterification workflows in biphenyl systems .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm ester linkage (δ ~2.1 ppm for acetate methyl, δ ~170 ppm for carbonyl carbon) and biphenyl aromatic signals. Overlapping peaks may require 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Detect C=O (1740–1760 cm⁻¹) and C≡N (2230–2260 cm⁻¹) stretching vibrations.
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers.
Q. How should researchers assess the hydrolytic stability of the acetate group under varying pH conditions?
Methodological Answer: Design a kinetic study:
Q. What purification strategies are recommended for removing unreacted precursors or regioisomers?
Methodological Answer:
Q. How can researchers validate the absence of toxic byproducts in synthesized batches?
Methodological Answer:
- GC-MS Screening : Detect volatile impurities (e.g., residual acetic anhydride).
- ICP-OES : Check for heavy metal residues from catalysts.
- In Vitro Cytotoxicity Assays : Use cell lines (e.g., HEK293) to assess biocompatibility .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
- DFT Calculations : Simulate transition states to identify energy barriers for esterification vs. cyano hydrolysis .
- COMSOL Multiphysics : Model heat/mass transfer in continuous-flow reactors to minimize side reactions .
- AI-Driven Parameter Optimization : Train models on historical data to predict ideal catalyst/solvent combinations .
Q. What strategies address contradictions in reported physicochemical properties across synthesis batches?
Methodological Answer:
- Factorial Design of Experiments (DoE) : Systematically vary factors (catalyst loading, solvent ratio) to isolate variability sources .
- Cross-Lab Validation : Share samples with independent labs for comparative NMR/XRD analysis .
- Meta-Analysis : Reconcile data discrepancies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can membrane separation technologies improve large-scale purification?
Methodological Answer:
Q. What mechanistic insights explain the compound’s behavior in photostability studies?
Methodological Answer:
Q. How can researchers integrate this compound into liquid crystal or polymer matrices for advanced material studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
